(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
“(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms) with a carbonyl group attached to one of its nitrogen atoms.
- The substituents on the piperazine ring include a 4-nitrophenyl group and a 3,4-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, I can provide a general outline:
Piperazine Derivative Synthesis: Start by synthesizing the piperazine ring. Various methods exist, including cyclization of suitable precursors.
Nitration: Introduce the nitro group (NO₂) onto the phenyl ring. Nitration can be achieved using nitric acid and sulfuric acid.
Methoxylation: Replace hydrogen atoms on the phenyl ring with methoxy groups (OCH₃). Methylation reactions can use reagents like dimethyl sulfate or diazomethane.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and safety.
Chemical Reactions Analysis
Reactivity:
Electrophilic Substitution: Due to the aromatic nature of the phenyl rings, electrophilic substitution reactions occur readily. Common reactions include nitration, halogenation, and acylation.
Reduction: Reduction of the nitro group to an amino group (NH₂) can be achieved using reducing agents.
Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.
- Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yield the 4-nitrophenyl group.
- Methoxylation: Dimethyl sulfate (Me₂SO₄) or diazomethane (CH₂N₂) introduce the methoxy groups.
- Reduction: Hydrogenation or other reducing agents convert the nitro group to an amino group.
Scientific Research Applications
This compound’s diverse biological and clinical applications include:
Antiviral Activity: Some indole derivatives (similar to our compound) exhibit antiviral properties.
Anti-HIV Activity: Certain derivatives have shown effectiveness against HIV-1.
Other Pharmacological Activities: These may include anti-inflammatory, antioxidant, and antimicrobial effects.
Mechanism of Action
The exact mechanism remains to be explored, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate the molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the uniqueness of our compound lies in its specific combination of substituents on the piperazine ring.
Properties
Molecular Formula |
C20H21N3O6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-8-5-15(13-18(17)29-2)20(25)22-11-9-21(10-12-22)19(24)14-3-6-16(7-4-14)23(26)27/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
XTLAKOURZMFVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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